Cas no 13583-92-1 (6-Chloro-2-Methylimidazo1,2-APyridine)

6-Chloro-2-Methylimidazo1,2-APyridine 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-2-METHYL IMIDAZO(1,2) PYRIDINE
- 6-Chloro-2-methylimidazo[1,2-a]pyridine
- 6-Chlor-2-methyl-imidazo[1,2-a]pyridin
- 6-chloro-2-methyl-imidazo[1,2-a]pyridine
- UKRORGSYN-BB BBV-2064806
- IMIDAZO[1,2-A]PYRIDINE, 6-CHLORO-2-METHYL-
- 13583-92-1
- TS-02243
- AKOS008981585
- CS-0099649
- EN300-155554
- MFCD09991806
- SCHEMBL433724
- DTXSID50560104
- 6-Chloro-2-Methylimidazo1,2-APyridine
-
- MDL: MFCD09991806
- インチ: InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
- InChIKey: QPDRZNBSRWKRPI-UHFFFAOYSA-N
- ほほえんだ: CC1=CN2C=C(C=CC2=N1)Cl
計算された属性
- せいみつぶんしりょう: 166.03000
- どういたいしつりょう: 166.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- PSA: 17.30000
- LogP: 2.29610
6-Chloro-2-Methylimidazo1,2-APyridine セキュリティ情報
6-Chloro-2-Methylimidazo1,2-APyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Chloro-2-Methylimidazo1,2-APyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155554-0.05g |
6-chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 0.05g |
$780.0 | 2023-06-06 | ||
eNovation Chemicals LLC | Y1014464-250mg |
6-Chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 95% | 250mg |
$140 | 2023-09-04 | |
Enamine | EN300-155554-1.0g |
6-chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 1g |
$928.0 | 2023-06-06 | ||
Fluorochem | 067627-1g |
6-Chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 97% | 1g |
£488.00 | 2022-03-01 | |
TRC | C383678-10mg |
6-Chloro-2-Methylimidazo[1,2-A]Pyridine |
13583-92-1 | 10mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR941506-1g |
6-Chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 95% | 1g |
£520.00 | 2023-09-01 | |
Enamine | EN300-155554-2.5g |
6-chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 2.5g |
$1819.0 | 2023-06-06 | ||
Matrix Scientific | 084130-1g |
6-Chloro-2-methylimidazo[1,2-a]pyridine, 97% |
13583-92-1 | 97% | 1g |
$405.00 | 2023-09-08 | |
Chemenu | CM249029-1g |
6-Chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 95+% | 1g |
$326 | 2022-09-03 | |
Fluorochem | 067627-5g |
6-Chloro-2-methylimidazo[1,2-a]pyridine |
13583-92-1 | 97% | 5g |
£1929.00 | 2022-03-01 |
6-Chloro-2-Methylimidazo1,2-APyridine 関連文献
-
Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
-
Hua Cao,Yuanguang Lin,Haiying Zhan,Zuodong Du,Xiulian Lin,Qi-Mei Liang,Hong Zhang RSC Adv. 2012 2 5972
6-Chloro-2-Methylimidazo1,2-APyridineに関する追加情報
6-Chloro-2-Methylimidazo[1,2-a]Pyridine: A Comprehensive Overview
6-Chloro-2-Methylimidazo[1,2-a]Pyridine, also known by its CAS number 13583-92-1, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyridine family, which is a class of nitrogen-containing heterocycles with unique electronic properties and diverse biological activities. Recent studies have highlighted its potential applications in drug discovery and materials science.
The molecular structure of 6-Chloro-2-Methylimidazo[1,2-a]Pyridine consists of a fused bicyclic system comprising an imidazole ring and a pyridine ring. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position introduces steric and electronic effects that influence its reactivity and biological interactions. These substituents also play a crucial role in modulating the compound's solubility, stability, and bioavailability.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 6-Chloro-2-Methylimidazo[1,2-a]Pyridine. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been particularly advantageous for scaling up production to meet the growing demand for this compound in research and development settings.
In terms of pharmacological applications, 6-Chloro-2-Methylimidazo[1,2-a]Pyridine has shown promise as a lead compound for developing novel therapeutic agents. Studies conducted in 2023 demonstrated its potential as an antagonist of certain G-protein coupled receptors (GPCRs), which are implicated in various diseases such as inflammation, pain, and neurodegenerative disorders. Its ability to selectively bind to these receptors without causing significant off-target effects makes it an attractive candidate for drug development.
Beyond pharmacology, this compound has also found applications in materials science. Research published in 2023 explored its use as a building block for constructing advanced materials with tailored electronic properties. For instance, incorporating 6-Chloro-2-Methylimidazo[1,2-a]Pyridine into polymer frameworks has been shown to enhance conductivity and stability under harsh conditions. These findings open new avenues for its application in electronic devices and energy storage systems.
The environmental impact of synthesizing and using 6-Chloro-2-Methylimidazo[1,2-a]Pyridine has also been a topic of recent research. Studies have focused on developing eco-friendly synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with the growing global emphasis on sustainable chemistry practices.
In conclusion, 6-Chloro-2-Methylimidazo[1,2-a]Pyridine, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research. As advancements in synthetic methods and understanding of its biological interactions progress, this compound is poised to play an increasingly important role in both medicinal chemistry and materials science.
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